![molecular formula C22H18ClNO2S2 B2811744 [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate CAS No. 338422-15-4](/img/structure/B2811744.png)
[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate: is an organic compound with the molecular formula C22H18ClNO2S2 and a molecular weight of 427.96. This compound is characterized by the presence of phenylsulfanyl groups, a propan-2-ylideneamino moiety, and a 4-chlorobenzoate ester. It is used primarily in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with a suitable amine derivative containing phenylsulfanyl groups. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate ester formation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenylsulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phenylsulfanyl groups or the imine moiety.
Substitution: The chlorobenzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the benzoate ester.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenylsulfanyl derivatives or amines.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The phenylsulfanyl groups and the imine moiety may play crucial roles in these interactions, potentially affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] benzoate
- [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-methylbenzoate
- [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-fluorobenzoate
Uniqueness:
- The presence of the 4-chlorobenzoate ester distinguishes [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate from its analogs, potentially imparting unique chemical and biological properties.
- The specific arrangement of functional groups in this compound may result in distinct reactivity and interaction profiles compared to similar compounds.
Properties
IUPAC Name |
[1,3-bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2S2/c23-18-13-11-17(12-14-18)22(25)26-24-19(15-27-20-7-3-1-4-8-20)16-28-21-9-5-2-6-10-21/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAUNVUXZGVRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=NOC(=O)C2=CC=C(C=C2)Cl)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
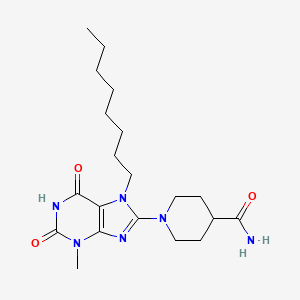
![3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2811662.png)
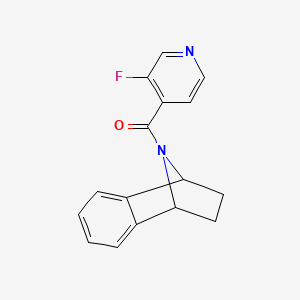
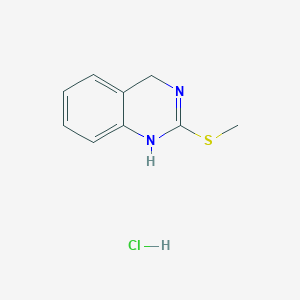
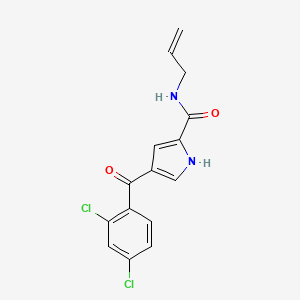
![tert-butyl7a-amino-octahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2811668.png)

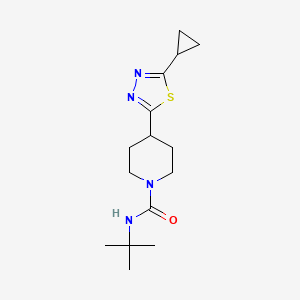
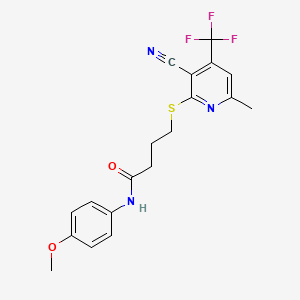
![2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2811678.png)
![3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2811679.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811682.png)
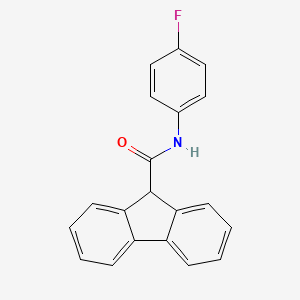
![1-(2,3-Dimethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2811684.png)
